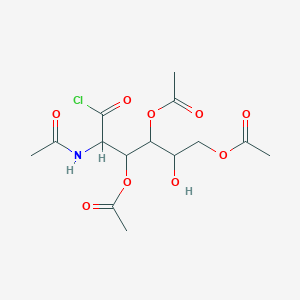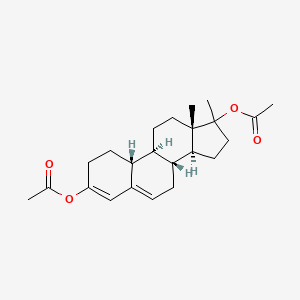
17-Methyl-estra-3,5-diene-3,17-diol diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Methyl-estra-3,5-diene-3,17-diol diacetate, also known as MEDDA, is a synthetic compound that is used in various scientific research applications. MEDDA is a colorless, odorless, crystalline solid that is soluble in water and ethanol. It has a molecular weight of 296.37 g/mol and a melting point of 163-164 °C. MEDDA has a variety of uses in the laboratory, including as a reagent, a catalyst, and a chromogenic compound.
Aplicaciones Científicas De Investigación
Synthesis and Radiosynthesis Applications
- A study describes the synthesis and radiosynthesis of estrones, including compounds similar to "17-Methyl-estra-3,5-diene-3,17-diol diacetate," highlighting their potential as radiodiagnostic agents for detecting estrogen-positive breast cancer. The research demonstrates how estrones can be modified for medical imaging purposes, emphasizing the compound's utility in cancer diagnostics (Jian Wanga et al., 2003).
Pharmaceutical Intermediate Synthesis
- Another research effort outlines the large-scale synthesis of a molecule developed for osteoporosis treatment, showcasing the application of complex synthetic routes to produce pharmaceuticals. This study underscores the relevance of synthetic intermediates in the development of therapeutic agents, suggesting potential routes that might involve compounds like "this compound" (J. Larkin et al., 2002).
Comparative Metabolism for Doping Control
- Research on the in vitro metabolism of 'designer' steroids, including a comparative analysis across species for doping control, demonstrates the application of "this compound" in understanding steroid metabolism and its implications for anti-doping efforts in sports. Identifying target metabolites for screening abuse emphasizes the compound's role in sports medicine and regulatory compliance (J. Scarth et al., 2010).
Enzyme-Assisted Synthesis and Metabolite Identification
- Enzyme-assisted synthesis studies provide insights into the metabolic pathways of synthetic androgenic anabolic steroids, highlighting the use of "this compound" in generating metabolites for doping analysis. This research sheds light on the biotransformation processes of steroids, contributing to the development of detection methods for doping substances (T. Kuuranne et al., 2002).
Propiedades
IUPAC Name |
[(8R,9S,10R,13S,14S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-14(24)26-17-6-8-18-16(13-17)5-7-20-19(18)9-11-22(3)21(20)10-12-23(22,4)27-15(2)25/h5,13,18-21H,6-12H2,1-4H3/t18-,19+,20+,21-,22-,23?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDIOYAGBBRDHK-YPKGYTRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CCC4(C)OC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

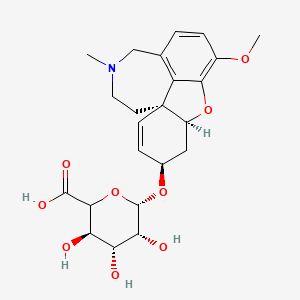

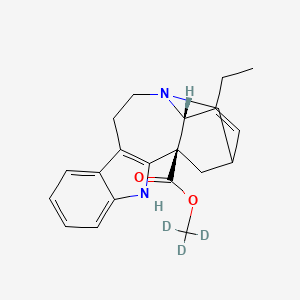
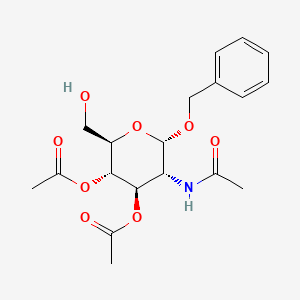
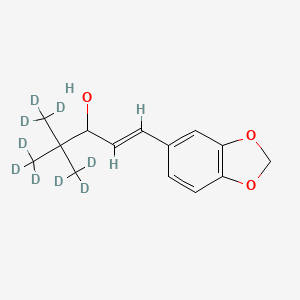
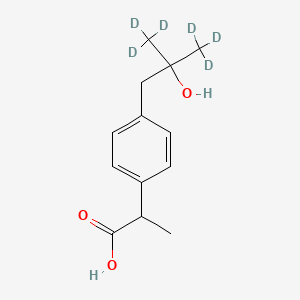
![1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one](/img/structure/B1141079.png)
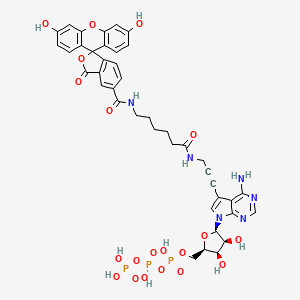
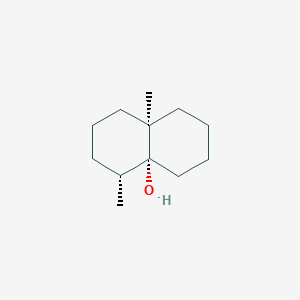
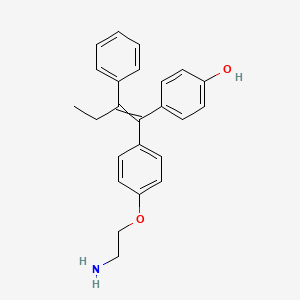
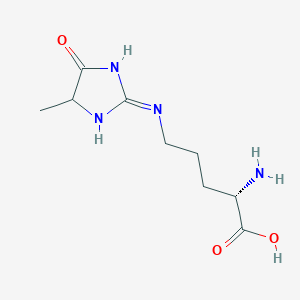
![Methyl 2-methyl-2-[2-[1-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-3-ynyl]phenyl]propanoate](/img/structure/B1141090.png)
